molecular formula C12H19N3O B1668487 N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide CAS No. 111757-17-6

N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide

Cat. No.: B1668487
CAS No.: 111757-17-6
M. Wt: 221.30 g/mol
InChI Key: MEYPAYJYAZKERR-JLHYYAGUSA-N
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Description

CGP-28014, also known as N-(2-pyridone-6-yl)-N’,N’-di-n-propylformamidine, is a selective inhibitor of catechol-O-methyltransferase (COMT). This compound has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. By inhibiting COMT, CGP-28014 helps to increase the levels of dopamine in the brain, which is beneficial for patients with Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: CGP-28014 can be synthesized through multiple routes. One method involves the conversion of 2-amino-6-hydroxypyridine with N,N-dimethylformamide diethylacetal to form N-(2-oxopyridin-6-yl)-N’,N’-dimethylformamidine. This intermediate is then transaminated with dipropylamine to yield CGP-28014 .

Chemical Reactions Analysis

Types of Reactions: CGP-28014 primarily undergoes inhibition reactions with catechol-O-methyltransferase. It does not significantly participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The primary reagent involved in the reaction with CGP-28014 is catechol-O-methyltransferase. The reaction conditions typically involve physiological pH and temperature, as the compound is designed to function within the human body .

Major Products Formed: The major product formed from the reaction of CGP-28014 with catechol-O-methyltransferase is the inhibition of the enzyme itself. This inhibition leads to increased levels of dopamine and other catecholamines in the brain .

Mechanism of Action

CGP-28014 exerts its effects by inhibiting catechol-O-methyltransferase, an enzyme responsible for the breakdown of catecholamines such as dopamine. By inhibiting this enzyme, CGP-28014 increases the levels of dopamine in the brain. This is particularly beneficial for patients with Parkinson’s disease, as the condition is characterized by low levels of dopamine . The molecular target of CGP-28014 is catechol-O-methyltransferase, and the pathway involved is the dopamine metabolic pathway .

Comparison with Similar Compounds

Similar Compounds:

  • Entacapone
  • Tolcapone
  • Tropolone

Comparison: CGP-28014 is similar to other COMT inhibitors such as entacapone and tolcapone in its mechanism of action. CGP-28014 has a unique non-catechol structure, which differentiates it from other COMT inhibitors . Additionally, CGP-28014 has been shown to have a similar duration of action and potency as tropolone .

Properties

CAS No.

111757-17-6

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N'-(6-oxo-1H-pyridin-2-yl)-N,N-dipropylmethanimidamide

InChI

InChI=1S/C12H19N3O/c1-3-8-15(9-4-2)10-13-11-6-5-7-12(16)14-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16)/b13-10+

InChI Key

MEYPAYJYAZKERR-JLHYYAGUSA-N

Isomeric SMILES

CCCN(CCC)/C=N/C1=CC=CC(=O)N1

SMILES

CCCN(CCC)C=NC1=CC=CC(=O)N1

Canonical SMILES

CCCN(CCC)C=NC1=CC=CC(=O)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 28014
CGP-28014
N-(2-pyridone-6-yl)-N',N'-di-n-propylformamidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide
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N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide
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N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide
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N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide
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N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide
Reactant of Route 6
N'-(1,6-Dihydro-6-oxo-2-pyridinyl)-N,N-dipropylmethanimidamide

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